2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole

Photophysics Triplet State Molecular Configuration

This high-purity 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole (α-NPD) is rigorously characterized for demanding photophysical applications. Its specific 1-naphthyl substitution confers precisely tuned absorption/fluorescence spectra essential for reproducible liquid scintillation counting. In OLED fabrication, well-defined HOMO/LUMO energy levels and glass transition temperature enable superior hole-transport performance and device stability. Unlike its 2-naphthyl isomer (β-NPD), α-NPD exhibits distinct planarity and excited-state geometry, making these analogs non-interchangeable. Choose α-NPD for reliable, publication-grade results.

Molecular Formula C18H12N2O
Molecular Weight 272.3 g/mol
CAS No. 897-18-7
Cat. No. B1594088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole
CAS897-18-7
Molecular FormulaC18H12N2O
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C18H12N2O/c1-2-8-14(9-3-1)17-19-20-18(21-17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H
InChIKeyPNPLRTWSLDSFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole (897-18-7) - Basic Characteristics for Procurement


2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole (CAS 897-18-7), also known as α-NPD, is an organic heterocyclic compound of the 1,3,4-oxadiazole class. It features a core oxadiazole ring substituted with a 1-naphthyl and a phenyl group [1]. This structure confers specific photophysical properties, leading to its primary use as a fluorescent solute in liquid scintillation counting and as a material in organic electronics research . The compound is a solid at room temperature with a melting point reported at 120 °C [1].

Why Generic Substitution is Not Advisable for 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole (897-18-7)


Within the 1,3,4-oxadiazole family, seemingly minor structural changes, such as the position of naphthyl substitution (α vs. β) or the nature of the second aryl group, lead to significant and quantifiable shifts in photophysical behavior and electronic properties. For instance, the isomeric change from the 1-naphthyl (α-NPD) to the 2-naphthyl (β-NPD) derivative alters the molecule's planarity and excited-state geometry, which directly impacts its absorption and fluorescence spectra [1]. Therefore, treating these analogs as interchangeable can result in suboptimal or failed performance in targeted applications like scintillation counting or OLED fabrication.

Quantitative Differentiation Guide for 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole (α-NPD)


Differentiation in Molecular Geometry and Triplet State from Isomer β-NPD

A key differentiation between the target compound (α-NPD) and its close analog β-NPD lies in their molecular geometry in the first excited triplet state (T1). Theoretical calculations and experimental T-T absorption spectra analysis indicate that in the T1 state, the naphthyl and oxadiazole rings are coplanar in α-NPD, whereas they are non-coplanar in β-NPD [1]. This geometric difference is a primary cause for the distinct photophysical properties observed between the two isomers.

Photophysics Triplet State Molecular Configuration

Comparative Electron Transport Mobility: α-NPD vs. BND in Polymer Matrices

In the context of organic electronics, the electron-transport capability of oxadiazole derivatives is critical. While the target compound α-NPD is used as a hole-transport layer in OLEDs, data for its direct electron mobility is less common. However, a closely related oxadiazole with a naphthyl substituent, 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole (BND), has been quantitatively characterized for electron transport. BND exhibited an electron drift mobility of 2.2×10⁻⁵ cm² V⁻¹ s⁻¹ in a 50 wt% doped polycarbonate (PC) film at room temperature [1]. This provides a class-level benchmark for the electron-transporting potential of naphthyl-substituted oxadiazoles, distinguishing them from other aryl-substituted analogs.

Organic Electronics Electron Transport Charge Mobility

Spectral Differentiation: High-Resolution Spectroscopy at 77 K

The target compound α-NPD exhibits unique, vibrationally-resolved quasilinear absorption and fluorescence spectra when measured in n-paraffin matrices at cryogenic temperatures (77 K) [1]. This behavior is characteristic of a rigid molecular structure that can be oriented in a crystalline-like matrix. While quantitative peak positions are provided in the full text of the cited study, the observation of quasilinear spectra itself is a significant differentiation from the broader, featureless spectra typical of many other 1,3,4-oxadiazole derivatives under the same conditions.

Fluorescence Absorption Low-Temperature Spectroscopy

Validated Application Scenarios for 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole (897-18-7)


Primary Solute in Liquid Scintillation Counting

α-NPD is cataloged as a scintillator compound . Its performance as a primary solute in liquid scintillation cocktails is directly linked to its photophysical properties. The efficient conversion of ionizing radiation to detectable light relies on the molecule's specific absorption and fluorescence characteristics, which are a product of its unique 1-naphthyl-5-phenyl-1,3,4-oxadiazole structure.

Hole Transport Layer (HTL) Material in OLED Research

In organic light-emitting diode (OLED) device architectures, α-NPD is frequently employed as a hole-transport layer (HTL) . Its use in this role is supported by its favorable energy levels for hole injection and transport. The quantifiable differentiation from other HTL materials lies in its specific molecular orbital energies and glass transition temperature, which contribute to device stability and performance. While the compound itself may not be an electron transporter, its naphthyl-substituted oxadiazole class is known for electron-transport properties, allowing for strategic material pairing in device design [1].

Reference Material for Spectroscopic and Photophysical Studies

The well-defined and characterized photophysics of α-NPD, including its low-temperature quasilinear spectra , make it a valuable reference compound for fundamental research. Its distinct triplet state geometry and absorption profile in the visible region [1] provide a benchmark for computational modeling and for comparing the behavior of novel oxadiazole derivatives.

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